Bufotenine hydrochloride
Bufotenine hydrochloride
5-hydroxy DMT (hydrochloride) is an analytical reference standard categorized as a tryptamine. 5-hydroxy DMT is an active metabolite of 5-methoxy DMT. 5-hydroxy DMT is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
5-hydroxy DMT (hydrochloride) (exempt preparation) is an analytical reference standard categorized as a tryptamine. 5-hydroxy DMT is an active metabolite of 5-methoxy DMT. 5-hydroxy DMT is regulated as a Schedule I compound in the United States. 5-hydroxy DMT (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
5-hydroxy DMT is a tryptamine compound first isolated from toad skin. It is similar in structure to the serotonergic mimics 4-hydroxy DMT and 5-methoxy DMT and can affect both central and peripheral serotonin receptors. 5-hydroxy DMT binds to the 5-HT2A receptor with much greater affinity than 5-methoxy DMT and has also been reported to have mild MAO inhibiting effects. This product is listed as a Schedule I compound in the US and intended only for forensic and research applications.
5-hydroxy DMT (hydrochloride) (exempt preparation) is an analytical reference standard categorized as a tryptamine. 5-hydroxy DMT is an active metabolite of 5-methoxy DMT. 5-hydroxy DMT is regulated as a Schedule I compound in the United States. 5-hydroxy DMT (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
5-hydroxy DMT is a tryptamine compound first isolated from toad skin. It is similar in structure to the serotonergic mimics 4-hydroxy DMT and 5-methoxy DMT and can affect both central and peripheral serotonin receptors. 5-hydroxy DMT binds to the 5-HT2A receptor with much greater affinity than 5-methoxy DMT and has also been reported to have mild MAO inhibiting effects. This product is listed as a Schedule I compound in the US and intended only for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
55206-22-9
VCID:
VC0050480
InChI:
InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H
SMILES:
CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl
Molecular Formula:
C12H17ClN2O
Molecular Weight:
240.731
Bufotenine hydrochloride
CAS No.: 55206-22-9
Cat. No.: VC0050480
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.731
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-hydroxy DMT (hydrochloride) is an analytical reference standard categorized as a tryptamine. 5-hydroxy DMT is an active metabolite of 5-methoxy DMT. 5-hydroxy DMT is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications. 5-hydroxy DMT (hydrochloride) (exempt preparation) is an analytical reference standard categorized as a tryptamine. 5-hydroxy DMT is an active metabolite of 5-methoxy DMT. 5-hydroxy DMT is regulated as a Schedule I compound in the United States. 5-hydroxy DMT (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications. 5-hydroxy DMT is a tryptamine compound first isolated from toad skin. It is similar in structure to the serotonergic mimics 4-hydroxy DMT and 5-methoxy DMT and can affect both central and peripheral serotonin receptors. 5-hydroxy DMT binds to the 5-HT2A receptor with much greater affinity than 5-methoxy DMT and has also been reported to have mild MAO inhibiting effects. This product is listed as a Schedule I compound in the US and intended only for forensic and research applications. |
|---|---|
| CAS No. | 55206-22-9 |
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 240.731 |
| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H |
| Standard InChI Key | HFVAQLRXIRHGHX-UHFFFAOYSA-N |
| SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl |
| Appearance | Assay:≥98%A solution in methanol |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator